N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Chlorine Atoms: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the benzoylphenyl group with the dichloroquinazolinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzoylphenyl Derivatives: Compounds with similar benzoylphenyl groups but different core structures.
Uniqueness
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of the benzoylphenyl group and the dichloroquinazolinone core, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
618443-80-4 |
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Molecular Formula |
C23H15Cl2N3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H15Cl2N3O3/c24-15-10-17-21(18(25)11-15)26-13-28(23(17)31)12-20(29)27-19-9-5-4-8-16(19)22(30)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,27,29) |
InChI Key |
KHKFVDFEGYPOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Origin of Product |
United States |
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